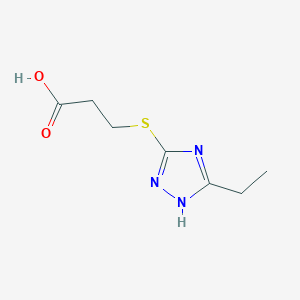

3-((5-Ethyl-1H-1,2,4-triazol-3-yl)thio)propanoic acid

描述

3-((5-Ethyl-1H-1,2,4-triazol-3-yl)thio)propanoic acid is a compound that features a triazole ring, a sulfur atom, and a propanoic acid group

属性

分子式 |

C7H11N3O2S |

|---|---|

分子量 |

201.25 g/mol |

IUPAC 名称 |

3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |

InChI |

InChI=1S/C7H11N3O2S/c1-2-5-8-7(10-9-5)13-4-3-6(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10) |

InChI 键 |

YNHCZOBJXKQIQD-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=NN1)SCCC(=O)O |

规范 SMILES |

CCC1=NC(=NN1)SCCC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Ethyl-1H-1,2,4-triazol-3-yl)thio)propanoic acid can be achieved through a multi-step process. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole-3-thiol with 3-bromopropanoic acid under basic conditions. The reaction typically proceeds as follows:

- Dissolve 5-ethyl-1H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol.

- Add a base such as sodium hydroxide to the solution.

- Slowly add 3-bromopropanoic acid to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture at room temperature for several hours.

- Acidify the reaction mixture with hydrochloric acid to precipitate the product.

- Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of 3-((5-Ethyl-1H-1,2,4-triazol-3-yl)thio)propanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling.

化学反应分析

Types of Reactions

3-((5-Ethyl-1H-1,2,4-triazol-3-yl)thio)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。